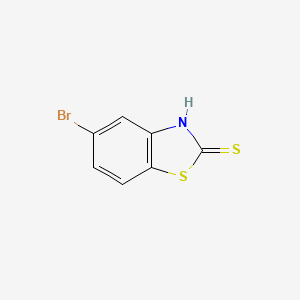

5-Bromo-2-mercaptobenzothiazole

Descripción

Historical Context and Discovery

The development of this compound emerges from the broader historical context of benzothiazole chemistry, which traces its origins to the foundational work of A. W. Hoffmann in the late 19th century. Hoffmann's pioneering research established the fundamental synthetic pathways for mercaptobenzothiazole compounds through the reaction of 2-aminothiophenol with carbon disulfide, creating the theoretical framework upon which modern benzothiazole derivative synthesis is built. The evolution of benzothiazole chemistry gained significant momentum during the early 20th century when researchers began exploring halogenated derivatives to enhance specific chemical properties and expand industrial applications.

The specific synthesis and characterization of this compound represents a more recent development in this chemical lineage, with the compound first appearing in chemical databases in 2005. This timeline reflects the increasing sophistication of synthetic organic chemistry and the growing demand for specialized chemical intermediates in industrial processes. The compound's development was driven by the need for enhanced vulcanization accelerators in rubber chemistry and improved corrosion inhibitors for industrial applications. The historical progression from simple benzothiazole structures to complex halogenated derivatives like this compound demonstrates the systematic approach of medicinal and industrial chemists to optimize molecular properties through strategic structural modifications.

Position within Benzothiazole Derivative Classification

This compound occupies a distinctive position within the comprehensive classification system of benzothiazole derivatives, representing the intersection of halogenated aromatic compounds and sulfur-containing heterocycles. The benzothiazole family encompasses a vast array of structurally related compounds characterized by the fusion of benzene and thiazole rings, with various substituents conferring specific chemical and biological properties. Within this classification framework, this compound belongs to the subcategory of 2-mercaptobenzothiazole derivatives, which are distinguished by the presence of a thiol or thione functional group at the second position of the thiazole ring.

The systematic classification of benzothiazole derivatives follows established patterns based on substitution positions and functional group characteristics. 2-Mercaptobenzothiazole and its derivatives represent one of the most extensively studied subcategories due to their significant biological activities and industrial applications. The addition of a bromine substituent at the fifth position creates a unique structural motif that combines the electron-withdrawing effects of halogen substitution with the nucleophilic properties of the mercapto group. This combination places this compound within the specialized category of halogenated mercaptobenzothiazoles, compounds that exhibit enhanced reactivity patterns compared to their non-halogenated counterparts.

Research has established that benzothiazole derivatives can be systematically organized based on their electronic properties and chemical reactivity. The polarity classification of benzothiazole derivatives demonstrates the following ascending order: 2-hydroxybenzothiazole < 2-(methylthio)benzothiazole < 2-mercaptobenzothiazole < benzothiazole < 2-aminobenzothiazole. Within this framework, this compound represents a modified version of 2-mercaptobenzothiazole with altered electronic characteristics due to bromine substitution.

Nomenclature and Identification Systems

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds while incorporating systematic naming protocols for halogenated organic molecules. The compound's systematic name, 5-bromo-3H-1,3-benzothiazole-2-thione, reflects the precise structural arrangement and tautomeric considerations inherent in mercaptobenzothiazole chemistry. This nomenclature system acknowledges the tautomeric equilibrium between the thiol and thione forms, with the thione structure being thermodynamically favored by approximately 39 kilojoules per mole.

The Chemical Abstracts Service registry number 71216-20-1 serves as the primary identifier for this compound in chemical databases and regulatory systems worldwide. This unique identifier facilitates accurate chemical communication and ensures proper identification across different scientific and commercial contexts. Additional identification systems include the Molecular Design Limited number MFCD08460052, which provides integration with chemical inventory management systems. The compound's PubChem CID 4408260 enables access to comprehensive chemical information through the National Center for Biotechnology Information database.

Table 1.1: Identification and Physical Properties of this compound

The structural representation of this compound incorporates standard chemical drawing conventions that emphasize the aromatic character of the benzene ring and the heterocyclic nature of the thiazole moiety. The positioning of the bromine substituent at the fifth carbon and the mercapto group at the second position creates a specific substitution pattern that influences both chemical reactivity and physical properties.

Significance in Chemical Research

The research significance of this compound extends across multiple scientific disciplines, reflecting its versatility as both a synthetic intermediate and a compound with intrinsic chemical properties worthy of investigation. Contemporary chemical research has identified this compound as a crucial building block in the synthesis of complex organic molecules, particularly in the development of pharmaceutical intermediates and specialty chemicals. The unique combination of bromine substitution and mercapto functionality creates opportunities for diverse chemical transformations that are not readily achievable with simpler benzothiazole derivatives.

In synthetic organic chemistry, this compound serves as a versatile intermediate for the preparation of substituted benzothiazole derivatives through various coupling reactions and functional group transformations. The bromine substituent provides a reactive site for nucleophilic substitution reactions, while the mercapto group offers possibilities for metal coordination and further derivatization. This dual reactivity makes the compound particularly valuable in medicinal chemistry research, where structural modifications are essential for optimizing biological activity and pharmaceutical properties.

The compound's significance in materials science research stems from its applications in rubber chemistry and polymer science. As a component in vulcanization accelerator systems, this compound contributes to the development of high-performance elastomers with enhanced mechanical properties. Research in this area focuses on understanding the relationship between molecular structure and vulcanization efficiency, with particular attention to how halogen substitution affects the acceleration mechanism.

Table 1.2: Research Applications of this compound

The theoretical aspects of this compound research encompass computational chemistry studies that examine electronic structure, molecular orbital characteristics, and chemical reactivity patterns. Density functional theory calculations have provided insights into the electronic distribution within the molecule and the effects of bromine substitution on the benzothiazole framework. These theoretical investigations complement experimental research by predicting chemical behavior and guiding synthetic strategy development.

Propiedades

IUPAC Name |

5-bromo-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHQGCOLOHTELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402949 | |

| Record name | 5-Bromo-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71216-20-1 | |

| Record name | 5-Bromo-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Electrophilic Bromination with Molecular Bromine

MBT reacts with bromine (Br$$2$$) in acetic acid or carbon disulfide (CS$$2$$) at 80–100°C. The reaction proceeds via electrophilic substitution, favoring bromination at the 5-position due to the electron-donating thiol group.

Catalytic Bromination with N-Bromosuccinimide (NBS)

NBS in dimethylformamide (DMF) or sulfolane improves regioselectivity and reduces side reactions:

- Conditions : 1.1 eq. NBS, 0.1 eq. AlCl$$_3$$, 80–120°C, 6–8 hours.

- Yield : 90–96% (5-bromo:3-bromo >20:1).

- Advantages : Minimal HBr generation, scalable for industrial production.

Multi-Step Synthesis from Salicylic Acid Derivatives

Alternative routes start with salicylic acid, enabling precise bromination before introducing the thiazole ring:

Bromination Followed by Cyclization

One-Pot Bromination-Cyclization

A streamlined approach uses 2,4-dibromoaniline with CS$$2$$ and K$$2$$CO$$_3$$ in DMF at 150°C:

- Conditions : 2,4-dibromoaniline, 3 eq. CS$$2$$, 2 eq. K$$2$$CO$$_3$$, 24 hours.

- Yield : 88–96%.

- Mechanism : In situ formation of thiocarbamate intermediate, followed by cyclization.

Halogen Exchange Reactions

Metal-catalyzed cross-coupling offers a niche method for introducing bromine:

Ullmann-Type Coupling

5-Iodo-2-mercaptobenzothiazole reacts with CuBr in dimethylacetamide (DMAc) at 120°C:

- Yield : 60–70% (limited by iodide availability).

- Applications : Preferred for isotopic labeling (e.g., $$^{82}$$Br).

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Solvent | Temperature | Yield | Regioselectivity (5:3) |

|---|---|---|---|---|---|

| Direct Br$$_2$$ Bromination | MBT | Acetic acid/CS$$_2$$ | 80–100°C | 70–85% | 4:1 |

| NBS Bromination | MBT | DMF/AlCl$$_3$$ | 80–120°C | 90–96% | >20:1 |

| Salicylic Acid Route | Salicylic acid | TBAB/O$$2$$/NaVO$$3$$ | 80°C | 65–75% | 24:1 |

| One-Pot Cyclization | 2,4-Dibromoaniline | DMF/K$$2$$CO$$3$$ | 150°C | 88–96% | >50:1 |

Industrial-Scale Optimization

Solvent Recycling

Patents highlight recycling CS$$_2$$ and DMF via distillation, reducing costs by 30–40%.

Continuous Flow Systems

Tubular reactors with residence times <2 hours achieve 95% conversion at 250°C, minimizing decomposition.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-mercaptobenzothiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert it back to 2-mercaptobenzothiazole.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: 2-Mercaptobenzothiazole.

Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

5-Bromo-2-mercaptobenzothiazole exhibits a range of pharmacological activities, making it a subject of interest in medicinal chemistry. Key applications include:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against various bacterial and fungal strains. For instance, studies have shown that derivatives of 2-mercaptobenzothiazole possess inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 3.12 to 100 μg/mL .

- Anti-inflammatory Effects : Research indicates that 5-bromo derivatives can inhibit inflammatory pathways. In animal models, compounds derived from 2-mercaptobenzothiazole have shown protective effects against carrageenan-induced edema, suggesting potential use as anti-inflammatory agents .

- Antitumor Activity : The compound has been evaluated for its anticancer properties. Certain derivatives have exhibited cytotoxic effects on cancer cell lines, such as HeLa cells, with significant inhibition rates observed . The presence of electron-withdrawing groups on the benzothiazole ring enhances this activity.

Anthelmintic Applications

This compound has also been explored for its anthelmintic properties. Several studies have reported its effectiveness against parasitic infections caused by helminths such as Hymenolepis nana and Fasciola hepatica. Compounds synthesized from this base structure have shown promising results in reducing worm burdens in infected animal models .

Industrial Applications

In addition to its biological activities, 5-bromo derivatives are utilized in various industrial applications:

- Corrosion Inhibitors : The compound's mercaptobenzothiazole structure allows it to act as an effective corrosion inhibitor in metal protection formulations. Its ability to form stable complexes with metal ions contributes to its efficacy in preventing corrosion .

- Rubber Industry : this compound is used as a vulcanization accelerator in the rubber industry, enhancing the mechanical properties of rubber products .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized 5-bromo derivatives revealed significant antibacterial activity against multiple strains. The most effective compound demonstrated an MIC of 3.12 μg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanism

In vivo studies assessed the anti-inflammatory effects of compounds derived from this compound using carrageenan-induced paw edema models. Results indicated that certain derivatives provided up to 44% reduction in edema compared to control groups, suggesting their potential utility in treating inflammatory conditions .

Case Study 3: Anthelmintic Activity

Research involving the administration of synthesized compounds to mice infested with Hymenolepis nana showed that some derivatives cleared over 70% of the parasites within a specified treatment period, demonstrating their efficacy as anthelmintics .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-mercaptobenzothiazole involves its interaction with various molecular targets. In biological systems, it acts as an inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, and heat shock protein 90. These interactions lead to the inhibition of enzyme activities, which can result in antimicrobial and antifungal effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: 6-Bromo-2-mercaptobenzothiazole

6-Bromo-2-mercaptobenzothiazole (CAS: 51618-30-5) shares the same molecular formula (C₇H₄BrNS₂) but differs in the bromine substitution at the 6-position of the benzothiazole ring.

| Property | 5-Bromo-2-mercaptobenzothiazole | 6-Bromo-2-mercaptobenzothiazole |

|---|---|---|

| CAS Number | 71216-20-1 | 51618-30-5 |

| Substitution Pattern | Bromine at 5-position | Bromine at 6-position |

| Reactivity | Higher electrophilicity at 5-Br | Lower steric hindrance at 6-Br |

| Applications | Rubber accelerators, drug synthesis | Limited industrial use |

Key Differences :

Halogen-Substituted Analogues

a) 5-Chloro-2-mercaptobenzothiazole (CAS: 53218-26-1)

This analogue replaces bromine with chlorine at the 5-position.

| Property | This compound | 5-Chloro-2-mercaptobenzothiazole |

|---|---|---|

| Halogen | Bromine (atomic radius: 1.85 Å) | Chlorine (atomic radius: 0.99 Å) |

| Electrophilicity | Higher due to larger atomic size | Lower |

| Applications | Drug intermediates, rubber | Limited to niche chemical syntheses |

Research Findings :

- The bromine atom’s larger size and polarizability enhance its leaving-group ability in substitution reactions compared to chlorine .

- Chlorinated derivatives are less effective in rubber vulcanization due to weaker sulfur-halogen interactions .

b) 5-Fluoro-2-mercaptobenzothiazole (CAS: 155559-81-2)

Fluorine substitution introduces strong electron-withdrawing effects, altering reactivity.

| Property | This compound | 5-Fluoro-2-mercaptobenzothiazole |

|---|---|---|

| Electron Effects | Moderate electron withdrawal | Strong electron withdrawal |

| Acidity of -SH Group | pKa ~8.5 | pKa ~7.0 (estimated) |

| Applications | Broad industrial use | Specialized fluorinated drug design |

Key Insight :

Substituent Variants

a) 5-Bromo-2-(methylthio)benzothiazole (CAS: 203395-29-3)

Replacing the -SH group with a methylthio (-SMe) group eliminates thiol reactivity.

| Property | This compound | 5-Bromo-2-(methylthio)benzothiazole |

|---|---|---|

| Functional Group | -SH (nucleophilic) | -SMe (less reactive) |

| Stability | Oxidizes to disulfide | Air-stable |

| Applications | Cross-linking agents | Ligands in catalysis |

Research Note:

- The methylthio derivative cannot participate in disulfide bond formation, limiting its use in polymer chemistry but expanding utility in organometallic catalysis .

b) 5-Bromo-2-aminobenzothiazole

Replacing -SH with -NH₂ modifies electronic and hydrogen-bonding properties.

| Property | This compound | 5-Bromo-2-aminobenzothiazole |

|---|---|---|

| Reactivity | Thiol-disulfide redox chemistry | Amine-directed coupling |

| Bioactivity | Moderate antimicrobial activity | Enhanced anticancer potential |

Example :

- 2-Amino derivatives of benzothiazoles show improved binding to DNA and enzymes, as seen in anticancer agents like riluzole analogues .

Heterocycle Analogues

a) 5-Bromo-2-mercaptobenzimidazole (CAS: 791595-74-9)

Replacing the sulfur atom in the thiazole ring with a nitrogen atom creates a benzimidazole core.

| Property | This compound | 5-Bromo-2-mercaptobenzimidazole |

|---|---|---|

| Heterocycle | Thiazole (S and N) | Benzimidazole (two N atoms) |

| Pharmacology | Limited direct use in drugs | Antiparasitic and antiviral agents |

| Synthetic Utility | Rubber industry | Drug discovery (e.g., albendazole derivatives) |

Research Highlight :

- Benzimidazole derivatives exhibit superior metabolic stability compared to benzothiazoles, making them preferred in drug design .

Actividad Biológica

5-Bromo-2-mercaptobenzothiazole (5-Br-MBT) is a derivative of the 2-mercaptobenzothiazole (MBT) family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceutical and industrial sectors. This article delves into the biological activities of 5-Br-MBT, supported by recent research findings, case studies, and data tables.

Overview of this compound

5-Br-MBT is characterized by the presence of a bromine atom at the 5-position of the benzothiazole ring. This modification significantly influences its biological properties compared to its parent compound, MBT. The compound is primarily recognized for its antimicrobial, antifungal, anti-inflammatory, and antitumor activities.

Antimicrobial and Antifungal Properties

Research indicates that 5-Br-MBT exhibits potent antimicrobial activity against various pathogens. A study highlighted that derivatives of MBT, including 5-Br-MBT, demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The introduction of the bromine atom enhances binding affinity to bacterial enzymes, thereby increasing potency against resistant strains .

Table 1: Antimicrobial Activity of this compound

Anti-inflammatory Effects

5-Br-MBT has been evaluated for its anti-inflammatory properties through various in vivo models. It was found to inhibit the carrageenan-induced paw edema in rats, suggesting its potential as a therapeutic agent for inflammatory conditions. The compound's mechanism involves the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, leading to reduced prostaglandin synthesis .

Case Study: In Vivo Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of 5-Br-MBT, rats treated with the compound showed a significant reduction in paw swelling compared to control groups. The anti-inflammatory activity was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Antitumor Activity

Preliminary studies have indicated that 5-Br-MBT may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators. For instance, a derivative containing the bromine substituent was effective against various cancer cell lines, showing promise as a lead compound for further development .

Mechanistic Insights

The biological activity of 5-Br-MBT can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as a mechanism-based inhibitor for several enzymes such as monoamine oxidase and heat shock protein 90, which are crucial in various metabolic pathways.

- Binding Affinity : The presence of bromine enhances the lipophilicity and electronic properties of the molecule, improving its interaction with target proteins .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-2-mercaptobenzothiazole, and how can purity be optimized?

- Methodology : The compound is typically synthesized via cyclization of brominated aniline derivatives with thiocyanate reagents under acidic conditions. For example, potassium thiocyanate and bromine in glacial acetic acid are used to form the benzothiazole core, followed by mercapto-group introduction . To optimize purity, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol or DCM) is recommended. Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis (mp 53–60°C) .

Q. How can researchers characterize this compound’s structural and electronic properties?

- Methodology : Use spectroscopic techniques:

- NMR : and NMR to confirm substitution patterns (e.g., bromo and mercapto groups). Aromatic protons appear δ 7.2–8.5 ppm, while the mercapto proton is δ ~3.5 ppm (exchangeable in DO) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (m/z ~215 for CHBrNS) .

- FT-IR : Peaks at ~2550 cm (S-H stretch) and 1450–1600 cm (aromatic C=C) confirm functional groups .

Q. What are the key safety considerations when handling this compound?

- Methodology : Refer to GHS-compliant safety data sheets (SDS). The compound may cause skin/eye irritation (GHS Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for brominated benzothiazole derivatives?

- Methodology : Contradictions (e.g., unexpected NMR splitting or MS fragments) may arise from impurities, tautomerism, or solvent effects. Strategies:

- Isomer Identification : Compare experimental data with computed spectra (DFT or molecular modeling) .

- Dynamic Effects : Use variable-temperature NMR to detect tautomeric equilibria (e.g., thiol ↔ thione forms) .

- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for absolute configuration) .

Q. What experimental designs are effective for studying this compound’s bioactivity against bacterial biofilms?

- Methodology :

- In Vitro Assays : Use microtiter plate biofilm models (e.g., Staphylococcus aureus or Pseudomonas aeruginosa). Test compound efficacy at sub-MIC concentrations (e.g., 0.5–64 µg/mL) using crystal violet staining or resazurin viability assays .

- Mechanistic Studies : Evaluate disruption of quorum sensing via GFP reporter strains or RNA-seq to identify downregulated biofilm-related genes (e.g., algD, pelA) .

- Synergy Testing : Combine with antibiotics (e.g., ciprofloxacin) to assess enhanced biofilm eradication .

Q. How does the bromine substituent influence the stability and reactivity of this compound in cross-coupling reactions?

- Methodology : Bromine enhances electrophilicity, enabling Suzuki-Miyaura or Ullmann couplings.

- Reactivity Screen : Test Pd catalysts (e.g., Pd(PPh)) with aryl boronic acids in THF/water (80°C, 12h). Monitor via GC-MS .

- Stability Analysis : Assess decomposition under varying pH and temperature using accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What strategies mitigate challenges in synthesizing this compound derivatives for anticancer applications?

- Methodology :

- Derivatization : Introduce substituents (e.g., methoxy, amino) at the 6-position via electrophilic substitution. Protect the mercapto group with Boc anhydride during reactions .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, SW620). Compare IC values with cisplatin controls .

- SAR Analysis : Correlate electronic properties (Hammett σ values) with bioactivity to guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.